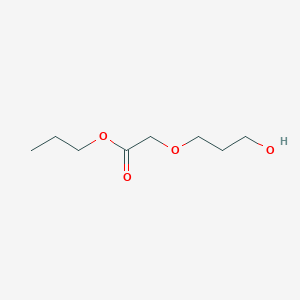

Propyl (3-hydroxypropoxy)acetate

Beschreibung

Eigenschaften

CAS-Nummer |

90883-51-5 |

|---|---|

Molekularformel |

C8H16O4 |

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

propyl 2-(3-hydroxypropoxy)acetate |

InChI |

InChI=1S/C8H16O4/c1-2-5-12-8(10)7-11-6-3-4-9/h9H,2-7H2,1H3 |

InChI-Schlüssel |

ISUJZZVUPJOODV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC(=O)COCCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification of (3-Hydroxypropoxy)acetic Acid

A foundational approach involves the direct esterification of (3-hydroxypropoxy)acetic acid with propanol. This method requires acid catalysis, typically sulfuric acid or p-toluenesulfonic acid, to facilitate nucleophilic acyl substitution. The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for alcohol attack.

For example, in analogous syntheses, glacial acetic acid reacts with epichlorohydrin under anhydrous conditions catalyzed by FeCl₃ to form 3-chloro-2-hydroxy-1-propyl acetate. Adapting this to 3-(3-hydroxypropoxy)propyl acetate, (3-hydroxypropoxy)acetic acid and propanol undergo reflux in toluene, yielding the target ester after azeotropic water removal. However, this route faces challenges in regioselectivity due to the diol’s two hydroxyl groups, necessitating protective group strategies for optimal yield.

Williamson Ether Synthesis

The Williamson ether synthesis offers a robust pathway for constructing the 3-hydroxypropoxy ether linkage. This method involves the reaction of sodium 3-hydroxypropoxide with 3-chloropropyl acetate. The alkoxide nucleophile displaces chloride, forming the ether bond.

Key considerations include:

- Base selection : NaOH or KOH in polar aprotic solvents (e.g., DMF) enhances reaction rates.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Post-reaction, aqueous workup and solvent distillation yield crude product, with further purification via vacuum distillation or column chromatography.

Multi-Step Synthesis with Protective Groups

Protection of Hydroxyl Groups

To mitigate undesired side reactions, protective groups stabilize hydroxyl moieties during synthesis. The US4395561A patent details the use of tetrahydropyran (THP) or ethyl vinyl ether to block secondary alcohols. For instance, 3-hydroxypropanol reacts with dihydropyran under acidic catalysis (pyridinium p-toluenesulfonate) to form a THP-protected intermediate. This strategy isolates the primary hydroxyl for selective etherification.

Reaction conditions :

Ether Formation and Deprotection

Following protection, the THP-blocked 3-hydroxypropanol undergoes etherification with 3-chloropropyl acetate. Subsequent hydrolysis with aqueous NaOH liberates the acetate, yielding 3-(3-hydroxypropoxy)propyl acetate after acidic deprotection (e.g., HCl in methanol).

Example protocol :

- Etherification : THP-protected 3-hydroxypropanol + 3-chloropropyl acetate → 3-(3-THP-oxypropoxy)propyl acetate.

- Hydrolysis : NaOH (2.0 M) at reflux removes the acetate group.

- Deprotection : HCl/MeOH cleaves the THP group, yielding the final product.

Catalytic Methods and Reaction Optimization

Ferric Chloride-Catalyzed Esterification

FeCl₃ emerges as a cost-effective catalyst for esterification, as demonstrated in US4395561A. In the synthesis of 3-chloro-2-hydroxy-1-propyl acetate, FeCl₃ (0.5–1.0 wt%) enables >90% conversion at 60°C. Adapting this to 3-(3-hydroxypropoxy)propyl acetate, FeCl₃ could catalyze the coupling of 3-hydroxypropoxyacetic acid and propanol, though competing etherification may require temperature modulation.

Acid-Catalyzed Transesterification

Transesterification of methyl (3-hydroxypropoxy)acetate with propanol, catalyzed by H₂SO₄ or Amberlyst-15, offers an alternative route. This method avoids direct handling of corrosive acids but demands rigorous water exclusion to prevent hydrolysis.

Kinetic data :

Comparative Analysis of Synthesis Routes

| Method | Catalyst | Temperature | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Direct esterification | H₂SO₄ | 100–110°C | 65–70% | Simplicity | Low yield, side reactions |

| Williamson ether synthesis | NaOH | 60–80°C | 75–80% | High selectivity | Requires anhydrous conditions |

| Protective group strategy | Pyridinium p-TsOH | 20–25°C | 85–90% | Excellent regiocontrol | Multi-step, costly purification |

| FeCl₃-catalyzed | FeCl₃ | 60°C | 70–75% | Low cost, mild conditions | Competing etherification |

Industrial Production Considerations

Scalability hinges on optimizing catalyst recovery and minimizing waste. The Chinese patent CN106431926B highlights ethylene oxide hydroformylation as a green route to 3-hydroxypropionaldehyde, a potential precursor. Integrating this with esterification could streamline production.

Key industrial parameters :

Analyse Chemischer Reaktionen

Types of Reactions

Propyl (3-hydroxypropoxy)acetate undergoes several types of chemical reactions, including:

Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid catalyst like hydrochloric acid or sulfuric acid and water.

Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide or potassium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent for esters.

Major Products

Hydrolysis: Propyl alcohol and 3-hydroxypropoxyacetic acid.

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols.

Wissenschaftliche Forschungsanwendungen

Propyl (3-hydroxypropoxy)acetate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of propyl (3-hydroxypropoxy)acetate involves its interaction with various molecular targets and pathways:

Ester Hydrolysis: The compound undergoes hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of propyl alcohol and 3-hydroxypropoxyacetic acid.

Oxidation and Reduction: The hydroxy group can be oxidized or reduced, affecting the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

n-Propyl Acetate

Structure : CH₃COOCH₂CH₂CH₃ (simpler ester lacking a hydroxypropoxy group).

Properties :

Key Differences :

- Polarity : Propyl (3-hydroxypropoxy)acetate’s hydroxyl group increases polarity, likely improving water solubility compared to n-propyl acetate.

- Molecular Weight : The additional 3-hydroxypropoxy group would increase molecular weight (~148–162 g/mol estimated), altering physical properties like boiling point and viscosity.

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Structure : Contains a phthalimide-derived substituent (1,3-dioxoisoindolin-2-yl) instead of hydroxypropoxy .

Properties :

- Molecular weight: 247.24 g/mol (calculated).

- Applications: Likely used in pharmaceuticals or agrochemicals due to the phthalimide group, which is common in bioactive molecules.

Key Differences :

- Functionality : The phthalimide group introduces aromaticity and electron-withdrawing effects, contrasting with the aliphatic hydroxyl group in Propyl (3-hydroxypropoxy)acetate.

- Stability : The 1,3-dioxoisoindolinyl group may confer greater thermal stability but reduced biodegradability.

Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate

Structure: Features a chloropropoxy group and cyanovinylamino substituent . Properties:

- Reactivity: The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions.

- Applications: Likely a synthetic intermediate in drug discovery (e.g., kinase inhibitors).

Key Differences :

- Substituent Effects : Chlorine vs. hydroxyl group alters solubility (lower water solubility for chloro derivatives) and toxicity profile.

Data Table: Comparative Analysis

*Estimated values based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.